molecular formula C16H19N3O4S B7703388 N-(2-ethyl-6-methylphenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide

N-(2-ethyl-6-methylphenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide

Cat. No. B7703388
M. Wt: 349.4 g/mol
InChI Key: LZCRCSCKGYDEKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethyl-6-methylphenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide, commonly known as EMA401, is a novel drug candidate that has shown potential in treating chronic pain. It is a small molecule that selectively targets a specific type of ion channel in sensory neurons, leading to a reduction in pain signals.

Mechanism of Action

EMA401 selectively targets the transient receptor potential cation channel subfamily V member 1 (TRPV1) ion channel, which is expressed in sensory neurons and plays a key role in pain signaling. EMA401 binds to TRPV1 and inhibits its function, leading to a reduction in pain signals. Importantly, EMA401 does not affect other sensory functions, such as touch or temperature sensation.
Biochemical and Physiological Effects:
EMA401 has been shown to reduce pain behavior in preclinical models of chronic pain, including neuropathic pain and osteoarthritis pain. EMA401 does not affect normal sensory function, such as touch or temperature sensation. EMA401 has also been tested in human clinical trials and has been shown to be safe and well-tolerated, with promising results in reducing neuropathic pain.

Advantages and Limitations for Lab Experiments

EMA401 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified. It has a well-defined mechanism of action and has been extensively studied in preclinical models. However, EMA401 has some limitations for lab experiments. It is not effective for all types of chronic pain and may have limited efficacy in certain patient populations. Additionally, EMA401 may have off-target effects that need to be carefully evaluated.

Future Directions

There are several future directions for EMA401 research. One area of interest is the development of new formulations and delivery methods to improve efficacy and patient compliance. Another area of interest is the identification of biomarkers that can predict patient response to EMA401. Additionally, EMA401 may have potential for the treatment of other conditions, such as inflammatory pain and migraine. Further research is needed to fully explore the potential of EMA401 as a novel pain treatment.

Synthesis Methods

The synthesis of EMA401 involves several steps, starting with the reaction of 2-ethyl-6-methylphenol with acetic anhydride to form the corresponding acetate. The acetate is then reacted with N-methyl-4-methoxybenzenesulfonamide in the presence of triethylamine to yield the final product, EMA401. This synthesis method has been optimized and scaled up for commercial production.

Scientific Research Applications

EMA401 has been extensively studied in preclinical models of chronic pain, including neuropathic pain and osteoarthritis pain. In these studies, EMA401 has been shown to reduce pain behavior without affecting normal sensory function. EMA401 has also been tested in human clinical trials for the treatment of neuropathic pain, with promising results.

properties

IUPAC Name

2-[(4-methoxyphenyl)sulfonyl-methylamino]-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-19(12-16(20)18-11-13-5-3-4-10-17-13)24(21,22)15-8-6-14(23-2)7-9-15/h3-10H,11-12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCRCSCKGYDEKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCC1=CC=CC=N1)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678982
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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